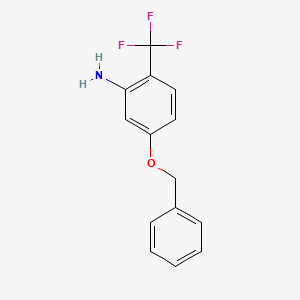
tert-Butyl 2-(5-bromo-2-cyano-3-fluorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(5-bromo-2-cyano-3-fluorophenoxy)acetate: is an organic compound that features a tert-butyl ester group attached to an acetoxy moiety, which is further substituted with a bromine, cyano, and fluorine group on a phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-bromo-2-cyano-3-fluorophenoxy)acetate typically involves the following steps:
Bromination: The starting material, 2-cyano-3-fluorophenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated product is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate or sodium hydride to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom on the phenoxy ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Substituted phenoxy derivatives.
- Carboxylic acids from hydrolysis.
- Amines from reduction.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique functional groups.
- May serve as a building block for the synthesis of biologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Can be used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(5-bromo-2-cyano-3-fluorophenoxy)acetate depends on its specific application
Bromine and Fluorine: These halogens can participate in halogen bonding and influence the compound’s reactivity and binding affinity.
Cyano Group: Can act as an electron-withdrawing group, affecting the compound’s electronic properties and reactivity.
Ester Group: Can undergo hydrolysis to release the active carboxylic acid, which may interact with biological targets.
Comparación Con Compuestos Similares
tert-Butyl 2-bromoacetate: Similar ester structure but lacks the phenoxy ring and additional substituents.
tert-Butyl 2-cyanoacetate: Contains a cyano group but lacks the bromine and fluorine substituents.
tert-Butyl 2-(5-bromo-2-cyano-3-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a fluorine.
Uniqueness:
- The combination of bromine, cyano, and fluorine groups on the phenoxy ring makes tert-Butyl 2-(5-bromo-2-cyano-3-fluorophenoxy)acetate unique in terms of its reactivity and potential applications.
- The presence of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Propiedades
IUPAC Name |
tert-butyl 2-(5-bromo-2-cyano-3-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO3/c1-13(2,3)19-12(17)7-18-11-5-8(14)4-10(15)9(11)6-16/h4-5H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDVPYPURLXHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C(=CC(=C1)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-Butyl ((4'-cyano-3'-fluoro-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B8213184.png)
![Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]-](/img/structure/B8213192.png)

